

# In-Depth Technical Guide: 2-(Octyloxy)aniline

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## Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713

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CAS Number: 52464-52-5

This technical guide provides a comprehensive overview of **2-(Octyloxy)aniline**, also known as 2-octoxyaniline or benzenamine, 2-(octyloxy)-. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

## Chemical and Physical Properties

**2-(Octyloxy)aniline** is an organic compound featuring an aniline core substituted with an octyloxy group at the ortho position. This substitution significantly influences its physicochemical properties compared to unsubstituted aniline. A summary of its key quantitative data is presented below.

Property	Value	Source
CAS Number	52464-52-5	N/A
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO	N/A
Molecular Weight	221.34 g/mol	N/A
Boiling Point	176-178 °C (at 8 Torr)	N/A

## Synthesis of 2-(Octyloxy)aniline

The synthesis of **2-(Octyloxy)aniline** can be achieved through various established methods for ether synthesis, followed by functional group transformations if necessary. A common and effective route involves the Williamson ether synthesis.

## Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **2-(Octyloxy)aniline** from 2-nitrophenol and 1-bromooctane, followed by the reduction of the nitro group.

### Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

- Materials: 2-nitrophenol, 1-bromooctane, potassium carbonate ( $K_2CO_3$ ), and a suitable solvent such as acetone or dimethylformamide (DMF).
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in the chosen solvent.
  - Add an excess of potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group.
  - To the stirred suspension, add 1-bromooctane dropwise.
  - Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
  - After cooling to room temperature, filter the mixture to remove the inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure.
  - The resulting crude product can be purified by column chromatography to yield pure 1-nitro-2-(octyloxy)benzene.

### Step 2: Reduction of 1-Nitro-2-(octyloxy)benzene to **2-(Octyloxy)aniline**

- Materials: 1-nitro-2-(octyloxy)benzene, a reducing agent such as tin(II) chloride ( $SnCl_2$ ) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g.,  $H_2$  gas with a

palladium-on-carbon catalyst).

- Procedure (using  $\text{SnCl}_2/\text{HCl}$ ):
  - Dissolve 1-nitro-2-(octyloxy)benzene in a suitable solvent like ethanol.
  - Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution.
  - Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete.
  - Neutralize the reaction mixture with a base, such as a concentrated solution of sodium hydroxide (NaOH), until the solution is alkaline.
  - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **2-(octyloxy)aniline**.
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Octyloxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317713#2-octyloxy-aniline-cas-number-lookup\]](https://www.benchchem.com/product/b1317713#2-octyloxy-aniline-cas-number-lookup)

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